4-iodo-5-methyl-1H-pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-iodo-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7IN2O/c1-3-4(7)2-5(9-3)6(8)10/h2,9H,1H3,(H2,8,10) |
InChI Key |
ZOSXSLJEGAXSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrole vs. Pyrazole Derivatives: Target Compound (Pyrrole Core): The pyrrole ring provides a planar, aromatic system with one nitrogen atom, facilitating π-π stacking and moderate electron density. Pyrazole Analogs (e.g., 4-Amino-N-Benzyl-1-Methyl-1H-Pyrazole-5-Carboxamide): Pyrazole cores contain two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This structural difference may enhance metabolic stability compared to pyrroles .
Substituent Effects
- Methyl 5-Chloro-4-Iodo-1H-Pyrrole-2-Carboxylate (): Replacing the methyl group (position 5) with chlorine increases electronegativity, altering electronic distribution and reactivity. The ester group (vs. carboxamide) reduces hydrogen-bonding capacity, impacting solubility .
- Functional Group Variations: Carboxamide vs. Aldehyde (): The carboxamide group in the target compound acts as both hydrogen-bond donor and acceptor, enhancing solubility and target interactions. In contrast, the aldehyde group in 4-iodo-1H-pyrrole-2-carbaldehyde is more reactive but less stable, limiting its utility in prolonged biological assays .
Preparation Methods
Synthesis of Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate
The foundational precursor for this route, ethyl 5-methyl-1H-pyrrole-2-carboxylate, is synthesized via Wolff–Kishner reduction and Friedel–Crafts acylation, as demonstrated in the preparation of analogous trichloroacetylpyrroles. The methyl group at position 5 is introduced early in the synthesis, ensuring regiochemical fidelity during subsequent iodination.
NIS-Mediated Iodination at Position 4
Building on chlorination protocols for pyrrole esters, iodination employs NIS in dichloromethane at room temperature. A molar ratio of 1:1 NIS to pyrrole ester ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC). The crude product, ethyl 4-iodo-5-methyl-1H-pyrrole-2-carboxylate, is purified via crystallization from dichloromethane, yielding 61–68% isolated product.
Reaction Conditions and Optimization
Aminolysis to Carboxamide
The ester intermediate undergoes aminolysis using aqueous ammonia (28% w/w) in ethanol at 60°C for 6 hours. This step converts the ethyl ester to the primary carboxamide with >90% conversion efficiency, as inferred from analogous amidation reactions.
Direct Iodination with Elemental Iodine and Inorganic Bases
Adaptation of Patent CN111393349A Methodology
The patent CN111393349A describes iodination of 1H-pyrrole-2-carbaldehyde using iodine and sodium hydroxide in N-methylpyrrolidone (NMP). For 4-iodo-5-methyl-1H-pyrrole-2-carboxamide, this method is modified to accommodate the pre-existing methyl and carboxamide groups.
Reaction Protocol
Challenges in Amide Compatibility
The strongly basic conditions (pH >12) risk hydrolyzing the carboxamide to a carboxylic acid. To mitigate this, the reaction time is reduced to 1–2 hours, and the temperature is strictly controlled below 5°C.
Friedel-Crafts Acylation and Subsequent Functionalization
Construction of the Pyrrole Core
A Friedel–Crafts acylation introduces the 2-carboxylate group to 5-methylpyrrole, using trichloroacetyl chloride and AlCl3 in dichloroethane. This step establishes the carboxamide’s carbon skeleton.
Sequential Iodination and Amidation
Iodination precedes amidation to avoid exposing the amide to harsh halogenation conditions. Ethyl 4-iodo-5-methyl-1H-pyrrole-2-carboxylate is hydrolyzed to the carboxylic acid using 10 M NaOH, followed by activation with thionyl chloride and treatment with ammonium hydroxide to yield the carboxamide.
Comparative Analysis of Synthetic Routes
Q & A
Q. How can machine learning predict novel derivatives of this compound with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
